2-Phosphoenol pyruvate trisodium salt, commonly referred to as phosphoenolpyruvate, is a crucial intermediate in various metabolic pathways. It plays a significant role in glycolysis and gluconeogenesis, acting as a substrate for the enzyme pyruvate kinase, facilitating the conversion of phosphoenolpyruvate to pyruvate while generating adenosine triphosphate (ATP) in the process. Its chemical formula is , and it has a molecular weight of approximately 360.09 g/mol for its trisodium salt form .
Phosphoenolpyruvate is classified as a small organic molecule and is an essential metabolite in both prokaryotic and eukaryotic organisms. It is synthesized from 2-phosphoglycerate through the action of the enzyme enolase during glycolysis . The compound is also involved in various biochemical reactions, including carbon fixation in plants and the synthesis of amino acids .
The synthesis of 2-phosphoenol pyruvate can be achieved through several methods, primarily focusing on enzymatic reactions. One notable method involves the conversion of 2-phosphoglycerate to phosphoenolpyruvate via dehydration catalyzed by enolase. Additionally, more complex synthetic routes have been developed to create analogs of phosphoenolpyruvate with modified phosphate and carboxylate groups for research purposes .
In laboratory settings, phosphoenolpyruvate can also be synthesized from adenosine triphosphate using pyruvate kinase, which catalyzes the transfer of a phosphate group . This method allows for the production of labeled forms of phosphoenolpyruvate, which are useful in metabolic studies.
The structure of 2-phosphoenol pyruvate consists of a three-carbon backbone with a phosphate group attached to one end and an enol ether functional group at the other. The molecular structure can be represented as follows:
The average molecular weight is approximately 360.09 g/mol when considering its trisodium salt form . The compound is highly soluble in water, which facilitates its involvement in metabolic pathways.
Phosphoenolpyruvate participates in several key biochemical reactions:
The reaction involving phosphoenolpyruvate and ADP is highly exergonic and essentially irreversible under physiological conditions. This characteristic makes it a crucial regulatory point in metabolic pathways .
The mechanism by which phosphoenolpyruvate functions primarily involves its role as a high-energy phosphate donor. In glycolysis, its conversion to pyruvate releases energy that is harnessed to produce ATP. The enzyme pyruvate kinase catalyzes this reaction, ensuring efficient energy transfer within cells.
Research indicates that phosphoenolpyruvate not only acts in energy metabolism but also regulates various metabolic pathways by influencing enzyme activities related to glucose metabolism .
Relevant analyses indicate that its stability and solubility are critical for its function in cellular metabolism .
Phosphoenolpyruvate has several applications in scientific research:
Its role as an energy donor makes it integral to understanding cellular metabolism and developing therapeutic strategies targeting metabolic diseases .
Phosphoenolpyruvate trisodium salt (PEP-Na₃) serves as a critical metabolic intermediate in both glycolysis and gluconeogenesis. In glycolysis, PEP is the substrate for pyruvate kinase (PK), which catalyzes the transfer of PEP’s high-energy phosphate group to ADP, yielding pyruvate and ATP. This irreversible reaction represents the final step of substrate-level ATP synthesis in glycolysis [8] [10]. Conversely, during gluconeogenesis, PEP is synthesized from pyruvate through a two-step ATP/GTP-dependent pathway:
This pathway is compartmentalized: OAA transport from mitochondria to cytosol (via malate-aspartate shuttle) allows cytosolic PEP synthesis. PEP-Na₃’s stability at physiological pH (as a sodium salt) facilitates its role in these reactions, particularly under alkaline conditions where native PEP degrades [9].
Table 1: PEP-Dependent Reactions in Central Carbon Metabolism
Pathway | Enzyme | Reaction | Energy Currency |
---|---|---|---|
Glycolysis | Pyruvate kinase | PEP + ADP → Pyruvate + ATP | ATP produced |
Gluconeogenesis | PEP carboxykinase | OAA + GTP → PEP + CO₂ + GDP | GTP consumed |
Gluconeogenesis | Pyruvate carboxylase | Pyruvate + HCO₃⁻ + ATP → OAA + ADP + Pi | ATP consumed |
PEP-Na₃ drives substrate-level phosphorylation via its high phosphoryl transfer potential (–61.9 kJ/mol), exceeding that of ATP (–30.5 kJ/mol). The enol phosphate group in PEP enables exergonic phosphate transfer to ADP in the pyruvate kinase reaction. Key mechanistic features include:
This ATP synthesis mechanism is evolutionarily conserved, functioning even in low-oxygen environments like the Archean oceans [6].
Table 2: Energy Investment and Yield in PEP-Linked Phosphorylation
Process | Input Molecules | Output Molecules | Net ATP Change |
---|---|---|---|
Glycolysis (PK step) | PEP + ADP | Pyruvate + ATP | +1 ATP |
Gluconeogenesis | Pyruvate + ATP + GTP | PEP + ADP + GDP + Pi | -2 ATP equivalents |
PEP-Na₃ is a primary carbon donor for the shikimate pathway, which synthesizes aromatic amino acids (phenylalanine, tyrosine, tryptophan) in plants, bacteria, and fungi. The committed step involves 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), which condenses PEP and erythrose-4-phosphate to form DAHP. Key regulatory aspects include:
In photosynthetic organisms, PEP-Na₃ is essential for CO₂ concentration mechanisms. Phosphoenolpyruvate carboxylase (PEPC) catalyzes the β-carboxylation of PEP using HCO₃⁻ (not CO₂), generating oxaloacetate:PEP + HCO₃⁻ → Oxaloacetate + PiThis reaction underpins two adaptations:
PEPC regulation involves:
Table 3: PEP-Dependent Carbon Fixation in Photosynthesis
Plant Type | PEPC Localization | CO₂ Fixation Time | Primary Carbon Storage Form |
---|---|---|---|
C3 | Not significant | Daytime | 3-Phosphoglycerate |
C4 | Mesophyll cells | Daytime | Malate/Aspartate |
CAM | Mesophyll cells | Night | Malate |
PEP-Na₃ and its derivatives regulate metabolic flux through allosteric interactions:
Hormonal coordination further fine-tunes PEP-dependent pathways:
Table 4: Allosteric Regulators of PEP-Linked Enzymes
Enzyme | Activators | Inhibitors | Metabolic Outcome |
---|---|---|---|
Pyruvate kinase | F1,6BP | PEP, ATP, Alanine | Glycolysis suppression |
PEP carboxylase | Glucose-6-phosphate | Malate, Aspartate | C4/CAM carbon fixation tune-up |
DAHPS | None known | Phe, Tyr | Shikimate pathway feedback |
PFK-1 (Glycolysis) | AMP, F2,6BP | ATP, Citrate, PEP | Glycolysis promotion |
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